molecular formula C23H24FN5O2 B2601627 N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide CAS No. 1251673-87-6

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide

Cat. No.: B2601627
CAS No.: 1251673-87-6
M. Wt: 421.476
InChI Key: UCUTVCKOVZOHFX-UHFFFAOYSA-N
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Description

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a synthetic organic compound that boasts a unique chemical structure integrating multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the preparation of the 1H-1,2,3-triazole ring. This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne. The resulting 1H-1,2,3-triazole intermediate is then subjected to further chemical reactions to introduce the 4-ethylphenyl group, the piperidin-4-yl group, and the 2-fluorobenzamide moiety.

Industrial Production Methods

Scaling up the synthesis to industrial levels involves optimization of reaction conditions to enhance yield and purity. This typically includes using catalysts to accelerate reactions, maintaining strict temperature control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The triazole and piperidine rings can be targets for oxidation reactions.

  • Reduction: : The carbonyl group present in the molecule can be reduced to an alcohol.

  • Substitution: : The aromatic rings provide sites for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : Conditions can vary, but common reagents include halogens and strong bases or acids.

Major Products

  • Oxidation: : Oxidized derivatives of the triazole or piperidine rings.

  • Reduction: : The corresponding alcohol from the reduction of the carbonyl group.

  • Substitution: : Substituted derivatives of the aromatic rings.

Scientific Research Applications

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide has diverse applications across several fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Explored for its potential as a biochemical probe.

  • Medicine: : Investigated for possible therapeutic applications, such as in drug development.

  • Industry: : Utilized in the creation of advanced materials with specific properties.

Mechanism of Action

This compound's mechanism of action varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The triazole ring, for example, is known to bind to various biological macromolecules, potentially inhibiting or modulating their activity. The pathway of action typically involves binding to active sites, altering protein conformation, or blocking substrate access.

Comparison with Similar Compounds

Comparing N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide with other similar compounds highlights its unique features:

  • Similar Compounds: : N-(1H-1,2,3-triazol-4-yl)piperidine, 2-Fluorobenzamide, 1-(4-Ethylphenyl)-1H-1,2,3-triazole.

  • Uniqueness: : The integration of the triazole ring, piperidine ring, and fluorobenzamide moiety in a single molecule offers unique chemical reactivity and potential biological activity that are distinct from its individual components or similar compounds.

That's a whirlwind tour of this intriguing compound! Hope you enjoyed the ride.

Biological Activity

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a complex organic compound that integrates a triazole ring with a piperidine moiety, suggesting potential pharmacological applications. This article delves into its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features the following structural elements:

  • Triazole Ring : Known for its diverse biological properties.
  • Piperidine Moiety : Imparts additional pharmacological characteristics.
  • Fluorobenzamide Group : Enhances lipophilicity and bioavailability.

The synthesis typically involves a “Click” chemistry approach to form the triazole ring, followed by nucleophilic substitution to introduce the piperidine and carbonyl functionalities. This method allows for efficient construction of the desired compound while maintaining high yields and purity .

Antimicrobial Properties

Recent studies have highlighted the potential of triazole derivatives as antimicrobial agents. For instance, 1,2,3-triazole analogs have demonstrated significant activity against various pathogens. A study noted that certain triazole compounds exhibited IC50 values significantly lower than traditional treatments, indicating their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease .

Table 1: Biological Activity of Triazole Derivatives

CompoundTarget PathogenIC50 (µM)Reference
1dT. cruzi0.21
1fT. cruzi1.23
1gT. cruzi2.28

These findings suggest that derivatives of this compound could be effective in treating infections caused by resistant strains.

Antifungal Activity

The antifungal potential of triazoles is well-documented. Recent research has shown that triazoles can inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi . This mechanism is pivotal in combating fungal infections, especially given the rising resistance to existing antifungal agents.

Table 2: Antifungal Activity of Selected Triazole Compounds

Compound NameTarget FungiMIC (µg/mL)Reference
Compound ACandida albicans0.0156
Compound BAspergillus fumigatus0.25

Case Studies and Research Findings

One notable study evaluated the efficacy of various triazole derivatives against Candida species and found that modifications to the triazole core significantly impacted antifungal potency. The introduction of electron-withdrawing groups enhanced activity against resistant strains .

Another investigation focused on the structure-activity relationship (SAR) of triazoles in treating Chagas disease. It was found that specific substitutions on the triazole ring influenced both potency and selectivity against T. cruzi, suggesting avenues for further optimization in drug design .

Properties

IUPAC Name

N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-2-16-7-9-18(10-8-16)29-15-21(26-27-29)23(31)28-13-11-17(12-14-28)25-22(30)19-5-3-4-6-20(19)24/h3-10,15,17H,2,11-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUTVCKOVZOHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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